Product packaging for 2-Bromo-7-chlorothiazolo[4,5-b]pyridine(Cat. No.:)

2-Bromo-7-chlorothiazolo[4,5-b]pyridine

Cat. No.: B12075997
M. Wt: 249.52 g/mol
InChI Key: CKWGETRQNKCSLE-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen-Sulfur Heterocycles in Synthetic Organic Chemistry

Fused heterocyclic systems containing both nitrogen and sulfur atoms represent a fascinating and vital area of synthetic organic chemistry. openmedicinalchemistryjournal.comresearchgate.net These scaffolds are of immense interest due to their unique structural features and resulting physicochemical properties, which differ significantly from their carbocyclic analogues. researchgate.netnih.gov The presence of both nitrogen and sulfur heteroatoms within an aromatic framework leads to unusual electronic characteristics, making them valuable in the development of advanced materials such as molecular conductors and magnets. openmedicinalchemistryjournal.comnih.gov

In the realms of medicinal and agricultural chemistry, nitrogen-sulfur heterocycles are considered "privileged structures". researchgate.net They form the core of numerous bioactive molecules and are integral to the design of new therapeutic agents and crop protection chemicals. researchgate.netmsesupplies.com The structural diversity and the potential for a broad spectrum of biological activity—often coupled with reduced toxicity compared to other classes of compounds—have made these heterocycles a primary focus for chemists aiming to develop novel and effective molecules. openmedicinalchemistryjournal.comresearchgate.net The fusion of a thiazole (B1198619) ring with other heterocycles, like pyrimidine, has been shown to produce molecules with enhanced pharmacological profiles, including anti-inflammatory, antitumor, and antiviral activities. openmedicinalchemistryjournal.comresearchgate.net

Overview of Thiazolo[4,5-b]pyridine (B1357651) Scaffolds in Advanced Chemical Research

The thiazolo[4,5-b]pyridine scaffold, an isomeric fusion of thiazole and pyridine (B92270) rings, has garnered significant attention as a purine (B94841) bioisostere. dmed.org.ua This structural similarity to endogenous purines allows derivatives to interact with biological targets, leading to a wide array of pharmacological effects. dmed.org.ua Consequently, this scaffold is a key building block in modern drug discovery.

Research has demonstrated that thiazolo[4,5-b]pyridine derivatives are potent inhibitors of various protein kinases, which are crucial targets in oncology and immunology. nih.gov Specific derivatives have been developed as inhibitors for c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2, playing a role in combating drug resistance in cancer therapies. nih.gov Beyond kinase inhibition, these compounds have been investigated for their anti-inflammatory and antioxidant properties. nih.gov The versatility of the thiazolo[4,5-b]pyridine core allows for extensive functionalization at multiple positions, enabling the creation of large compound libraries for high-throughput screening. acs.org To facilitate this, efficient solid-phase synthesis protocols, such as those utilizing the Friedländer reaction, have been developed. acs.orgresearchgate.netnih.gov

Unique Challenges and Opportunities in the Synthesis and Functionalization of Halogenated Thiazolo[4,5-b]pyridine Derivatives

The introduction of halogen atoms onto the thiazolo[4,5-b]pyridine scaffold presents both synthetic challenges and strategic opportunities. A primary challenge is achieving regioselective halogenation, as multiple positions on the fused ring system can be susceptible to reaction. The synthesis of the core itself can be complex, often requiring multi-step sequences such as the annulation of a pyridine ring onto a pre-formed thiazole derivative. dmed.org.uaosi.lv

However, the presence of halogens, particularly bromine and chlorine, provides significant opportunities for medicinal chemists. These halogens serve as exceptionally versatile reactive handles for post-synthesis modification. They are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse substituents to explore the structure-activity relationship (SAR) of a compound series. nih.gov For instance, a synthetic route toward c-KIT inhibitors utilized a bromo-substituted pyridine as a key intermediate for a Suzuki coupling reaction. nih.gov The differential reactivity between a bromine on the thiazole ring and a chlorine on the pyridine ring, as in the title compound, offers the potential for sequential and site-selective modifications, making such di-halogenated derivatives powerful and highly sought-after building blocks in synthetic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrClN2S B12075997 2-Bromo-7-chlorothiazolo[4,5-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrClN2S

Molecular Weight

249.52 g/mol

IUPAC Name

2-bromo-7-chloro-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H

InChI Key

CKWGETRQNKCSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)SC(=N2)Br

Origin of Product

United States

The Chemical Compound: 2 Bromo 7 Chlorothiazolo 4,5 B Pyridine

Physicochemical and Spectroscopic Profile

2-Bromo-7-chlorothiazolo[4,5-b]pyridine is a di-halogenated heterocyclic compound. Its structure features a bromine atom at the C2 position of the electron-rich thiazole (B1198619) ring and a chlorine atom at the C7 position of the electron-deficient pyridine (B92270) ring. This substitution pattern creates a molecule with distinct reactive sites for further chemical elaboration.

PropertyValue
IUPAC Name This compound
CAS Number 1206249-84-4 bldpharm.com
Molecular Formula C₇H₃BrClNS
Molecular Weight 248.53 g/mol
Canonical SMILES C1=CN=C2C(=C1)SC(=N2)Br

This data is compiled from chemical databases and theoretical calculations.

While specific, published experimental spectra for this exact compound are not widely available, its spectroscopic characteristics can be predicted based on its structure:

¹H NMR: The spectrum would show two doublets in the aromatic region corresponding to the protons at the C5 and C6 positions of the pyridine ring. The precise chemical shifts and coupling constants would be influenced by the deshielding effect of the adjacent chlorine atom and the fused thiazole moiety.

¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms. The carbon atom bonded to the bromine (C2) is expected to be significantly downfield. The carbons attached to the chlorine (C7) and the bridgehead carbons would also have characteristic shifts.

Mass Spectrometry: The mass spectrum would exhibit a distinctive molecular ion (M⁺) cluster. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) would result in a complex isotopic pattern for the molecular ion and fragment ions, which is a key diagnostic feature.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching vibrations, and vibrations associated with the C-Br, C-Cl, and C-S bonds.

Synthesis and Reactivity

A specific, documented synthesis for this compound is not prominently reported in readily accessible literature. However, a plausible synthetic strategy can be devised based on established methods for constructing the thiazolo[4,5-b]pyridine (B1357651) core. dmed.org.ua One potential route could involve the cyclization of a suitably substituted aminopyridine, such as 2-amino-3-bromo-x-chloropyridine, with a thiocarbonyl source. Alternatively, a pre-formed thiazole could undergo a condensation reaction, like the Friedländer annulation, to build the fused pyridine ring. acs.orgresearchgate.net

The reactivity of this compound is dominated by its two halogen substituents, which function as versatile synthetic handles.

Reactivity at C2 (Bromo): The bromine atom at the 2-position of the thiazole ring is generally the more reactive site. It is susceptible to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions, allowing for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups. It can also undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles.

Reactivity at C7 (Chloro): The chlorine atom on the pyridine ring is typically less reactive towards nucleophilic substitution than the C2-bromine. However, it can be displaced under more forcing conditions or by using specific catalysts, such as in Buchwald-Hartwig amination or copper-catalyzed reactions.

This differential reactivity allows for selective, stepwise functionalization. The C2-bromo position can be modified first under milder conditions, leaving the C7-chloro group intact for a subsequent, different transformation. This makes this compound a valuable intermediate for constructing complex, poly-substituted thiazolo[4,5-b]pyridine derivatives for screening in materials science and medicinal chemistry.

An in-depth analysis of the synthetic strategies for this compound and its structural analogs reveals a variety of sophisticated chemical methodologies. These approaches focus on the efficient construction of the core bicyclic system and the precise installation of halogen substituents, which are crucial for the compound's utility as a chemical intermediate.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental in determining the basic skeleton and electronic nature of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine. The chemical shifts (δ) observed in these spectra are indicative of the magnetic environment of each nucleus, which is influenced by the presence of electronegative atoms and the aromatic system.

While specific spectral data for this compound is not publicly available in the searched literature, a hypothetical analysis based on structurally similar compounds, such as substituted bromopyridines and chlorothiazoles, can be illustrative. For instance, in a related compound, 2-bromopyridine, the proton signals appear in the aromatic region, with their specific shifts influenced by the bromine substituent. vulcanchem.com Similarly, the carbon signals in the ¹³C NMR spectrum provide information on all carbon atoms within the molecule, including the quaternary carbons of the fused ring system.

PositionHypothetical ¹H Chemical Shift (δ, ppm)Hypothetical ¹³C Chemical Shift (δ, ppm)
H-5~8.0-8.5-
H-6~7.5-8.0-
C-2-~140-145
C-3a-~150-155
C-5-~120-125
C-6-~130-135
C-7-~145-150
C-7a-~155-160

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the thiazolo[4,5-b]pyridine (B1357651) core, two-dimensional NMR techniques are indispensable.

Correlation SpectroscopY (COSY): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. A COSY spectrum of this compound would be expected to show a cross-peak between the protons on the pyridine (B92270) ring, confirming their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the signals of the protonated carbons in the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons in the fused ring system by observing their correlations with nearby protons. For example, the proton on the pyridine ring would show correlations to several carbons in both the pyridine and thiazole (B1198619) rings, confirming the fusion of the two ring systems.

The collective data from these 2D NMR experiments provides a detailed and robust structural confirmation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive pattern of peaks for the molecular ion, further confirming the compound's identity.

Different ionization techniques can be employed to generate ions for mass analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. It is particularly useful for polar and thermally labile compounds.

Electron Impact (EI): EI is a higher-energy ionization method that often leads to fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information, as the fragments correspond to stable substructures of the parent molecule.

TechniqueExpected IonExpected m/z (for ³⁵Cl, ⁷⁹Br)Information Gained
HRMS (ESI)[M+H]⁺Precise mass confirms elemental formulaElemental Composition
ESI-MS[M+H]⁺Confirms molecular weightMolecular Weight
EI-MSM⁺ and fragmentsProvides a fragmentation patternStructural Information

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C=C bonds within the aromatic heterocyclic system, as well as C-Cl and C-Br stretching vibrations.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=N stretch1630 - 1690
C=C stretch (aromatic)1400 - 1600
C-Cl stretch600 - 800
C-Br stretch500 - 600

The specific positions of these bands can provide further insights into the electronic structure of the molecule.

X-ray Crystallography for Definitive Solid-State Molecular Structure

For a molecule like this compound, obtaining single crystals of sufficient quality is the prerequisite for X-ray diffraction analysis. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed experimental crystallographic data, including the crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles, are not available.

However, based on analyses of structurally similar heterocyclic compounds, one could anticipate certain structural features. The thiazolo[4,5-b]pyridine core is expected to be largely planar. The carbon-sulfur and carbon-nitrogen bond lengths within the thiazole ring, as well as the carbon-carbon and carbon-nitrogen bonds in the pyridine ring, would fall within established ranges for such heterocyclic systems. The C-Br and C-Cl bond lengths would also be expected to be in agreement with typical values for brominated and chlorinated aromatic rings, respectively.

Should such data become available, it would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.58
b (Å)9.23
c (Å)13.45
α (°)90
β (°)90
γ (°)90
Volume (ų)940.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.758

Note: The data in this table is hypothetical and serves as an illustration of how experimental results would be presented. It is not actual experimental data for this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides an empirical formula, which can be compared to the theoretical composition to verify the purity and identity of the synthesized molecule. The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as CO₂, H₂O, N₂, and SO₂) are collected and quantified.

For this compound, with the chemical formula C₆H₂BrClN₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Chlorine, Nitrogen, and Sulfur).

While specific experimental elemental analysis data from a peer-reviewed publication for this compound is not available, the standard practice is to report the experimentally determined values alongside the theoretical calculations. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered a strong indicator of the sample's purity.

Interactive Table: Elemental Composition of this compound

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)28.88Data not available
Hydrogen (H)0.81Data not available
Bromine (Br)32.02Data not available
Chlorine (Cl)14.21Data not available
Nitrogen (N)11.22Data not available
Sulfur (S)12.85Data not available

The theoretical percentages are calculated using the molecular formula C₆H₂BrClN₂S and the atomic masses of the elements. The absence of experimental data highlights a gap in the publicly available characterization data for this specific compound.

Chemical Reactivity and Transformation Pathways of 2 Bromo 7 Chlorothiazolo 4,5 B Pyridine

Reactivity of Halogen Substituents

The differing electronic environments of the thiazole (B1198619) and pyridine (B92270) rings, coupled with the inherent reactivity differences between bromine and chlorine, govern the regioselectivity of substitution reactions on 2-bromo-7-chlorothiazolo[4,5-b]pyridine.

Differential Reactivity of Bromine at C2 and Chlorine at C7

In dihalogenated heterocyclic systems, the position of the halogen and the nature of the ring significantly influence reactivity. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond, facilitating selective functionalization at the C2 position. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is typically the rate-determining step in these reactions.

Conversely, the chlorine atom at the C7 position, being on the pyridine ring, is subject to the electronic effects of the fused thiazole system and the nitrogen atom within the pyridine ring. While less reactive than the C2-bromine in cross-coupling reactions, the C7-chlorine can be susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions. The ability to selectively functionalize one position while leaving the other intact is a key strategic advantage in multi-step syntheses.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine-like heterocycles is a well-established method for introducing a variety of functional groups. nih.gov In the case of this compound, the chlorine atom at the C7 position is the more likely site for SNAr. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the C7 position towards nucleophilic attack.

Commonly, reactions with nucleophiles such as amines are employed to introduce new substituents. nih.gov The reaction typically proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, related systems like 2-amino-7-chlorothiazolo[5,4-d]pyrimidines have been shown to undergo nucleophilic substitution at the chloro-substituted position with alkyl or arylamine nucleophiles. rsc.org Such reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromatic system. nih.gov

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl moieties onto the thiazolo[4,5-b]pyridine (B1357651) scaffold.

Palladium-Catalyzed Cross-Coupling Reactions with Aryl and Heteroaryl Moieties

The selective formation of biaryl and heteroaryl-aryl bonds is a cornerstone of modern organic synthesis, with broad applications in the development of pharmaceuticals and functional materials.

The Suzuki-Miyaura cross-coupling reaction, which utilizes an organoboron reagent, is a versatile and widely used method for C-C bond formation. In the context of this compound, the greater reactivity of the C-Br bond allows for selective coupling at the C2 position. This regioselectivity is a common feature in the cross-coupling of polyhalogenated heteroarenes. rsc.org

While specific examples for this compound are not readily found in the surveyed literature, the general principles of Suzuki-Miyaura coupling on related dihalogenated pyridines and other heterocycles are well-established. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. The choice of catalyst, ligand, and reaction conditions can be crucial for achieving high yields and selectivity. For instance, studies on bromo-2-sulfonyloxypyridines have demonstrated highly selective Suzuki-Miyaura coupling at the bromo position. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyridine Derivatives

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O65-100 bohrium.comclaremont.edu
Pd(OAc)₂Ad₂BnPK₂CO₃TolueneRoom Temp nih.gov
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane100 nih.gov

This table presents general conditions from related systems and should be considered as a starting point for optimization for this compound.

The Sonogashira reaction provides a direct route to alkynyl-substituted heterocycles through the coupling of a terminal alkyne with an aryl or heteroaryl halide. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound is expected to occur selectively at the more reactive C2-bromo position.

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.org The selective Sonogashira coupling at the C-Br bond over a C-Cl bond is a well-documented phenomenon in dihalogenated systems. evitachem.com For example, the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been successfully demonstrated. scirp.org

Table 2: Typical Catalytic Systems for Sonogashira Coupling of Bromo-pyridines

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Reference
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100 scirp.org
Pd(PPh₃)₄CuIEt₃N/THFRoom Temp - 50 soton.ac.uk
PdCl₂(PPh₃)₂CuIEt₃NTolueneRoom Temp soton.ac.uk

This table illustrates common conditions for Sonogashira reactions on related substrates, which can serve as a guide for reactions with this compound.

Article Generation Incomplete: Insufficient Scientific Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data concerning the chemical reactivity and transformation pathways of the compound This compound (CAS No. 1206249-84-4). The absence of detailed experimental results for this specific molecule prevents the generation of a scientifically accurate and thorough article that adheres to the user's requested outline.

While general principles of the requested chemical transformations exist for related heterocyclic systems, applying these principles to the specific substrate without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.

Detailed Breakdown of Information Gaps:

Ring Modification and Rearrangement Studies:No literature was found detailing ring modification or rearrangement studies specifically involving the this compound scaffold. While related thiazolopyridine systems have been synthesized and modified,acs.orgbeilstein-journals.orgthese studies do not involve the target compound.

Due to these significant gaps in the available scientific data, generating an article that is both detailed and factually verifiable for each specified subsection is not feasible. To provide the requested content, original research would need to be conducted to determine the chemical behavior of this compound under the various reaction conditions outlined.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to predicting the electronic properties of molecules. These methods, rooted in quantum mechanics, provide detailed insights into electron distribution, molecular orbital energies, and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. In a typical DFT study of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, the geometry of the molecule would first be optimized to find its most stable three-dimensional arrangement. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. nih.govresearchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed over the electron-rich thiazole (B1198619) and pyridine (B92270) rings, while the LUMO would also be located on the aromatic system. The electronegative bromine and chlorine atoms would influence the energies of these orbitals.

A hypothetical FMO analysis for this compound would yield data similar to that presented in the table below, based on typical values for similar heterocyclic compounds.

Parameter Hypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

This table presents hypothetical data for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiazole ring due to the presence of lone pairs of electrons. The hydrogen atoms and the regions near the electron-withdrawing bromine and chlorine atoms would likely exhibit a positive electrostatic potential.

Fukui Indices for Electrophilic and Nucleophilic Attack Prediction

Fukui functions and their condensed-to-atom variants, Fukui indices, are powerful tools derived from DFT to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. nih.govmdpi.com There are three main types of Fukui indices:

f+ : Predicts the site for nucleophilic attack.

f- : Predicts the site for electrophilic attack.

f0 : Predicts the site for radical attack.

By calculating the Fukui indices for each atom in this compound, one could quantitatively determine the reactivity of different sites. It is expected that the carbon atoms adjacent to the nitrogen and sulfur atoms in the heterocyclic rings would be potential sites for nucleophilic attack, while the regions around the halogen atoms might be susceptible to electrophilic interactions under certain conditions.

Molecular Modeling and Simulation

While quantum chemical studies provide insights into the electronic properties of a single molecule, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of molecules and their conformational preferences.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid fused-ring system like this compound, the number of conformers is limited. However, even small variations in dihedral angles can be important for its biological activity or material properties.

Molecular Dynamics (MD) simulations provide a time-dependent view of a molecule's motion. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their trajectories are calculated over time by solving Newton's equations of motion. This allows for the study of vibrational modes, conformational changes, and interactions with solvent molecules. An MD simulation of this compound would reveal how the molecule behaves in a solution, providing insights into its flexibility and intermolecular interactions.

Structure-Reactivity Relationship (SRR) and Structure-Property Relationship (SPR) Analysis

SRR and SPR analyses are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its reactivity and physical properties. These relationships are often investigated using quantitative structure-activity relationship (QSAR) models, which correlate variations in molecular descriptors with observed biological activity or properties.

There are no specific SRR or SPR studies in the published literature for This compound . Research on the broader class of thiazolo[4,5-b]pyridines suggests that the nature and position of substituents on the bicyclic core significantly impact their biological activity. For example, in one series of antimicrobial thiazolo[4,5-b]pyridine (B1357651) derivatives, the substituents at the C5 and C7 positions were found to be critical for activity. doi.org Another study on 2,3-dihydro nih.govbldpharm.comthiazolo[4,5-b]pyridines as herbicides noted that brominated analogs showed considerably higher lipophilicity (LogP values), a key property influencing absorption and distribution. nih.gov

A table summarizing the kind of data an SPR analysis would yield is provided below for illustrative purposes.

Hypothetical Structure-Property Relationship Data for Halogenated Thiazolo[4,5-b]pyridine Analogs (Note: The following data is for illustrative purposes only and is not based on published experimental results.)

CompoundR1 SubstituentR2 SubstituentLogPAqueous Solubility (µM)Melting Point (°C)
Analog 1-Br-Cl3.510150-152
Analog 2-H-Cl2.850135-137
Analog 3-Br-H3.125142-144

While the thiazolo[4,5-b]pyridine scaffold is an area of active research, the specific derivative This compound remains largely unexplored in the context of computational chemistry and theoretical investigations. There is a clear absence of published data regarding its molecular docking behavior and detailed structure-reactivity or structure-property relationships. The scientific community would benefit from such studies to fully characterize this compound and to understand the influence of its specific halogenation pattern on its potential biological and chemical properties. Future research in this area would be necessary to populate the knowledge base and to ascertain the potential of this compound in various scientific applications.

Strategic Utility in Complex Organic Synthesis and Scaffold Diversification

2-Bromo-7-chlorothiazolo[4,5-b]pyridine as a Versatile Synthetic Building Block

This compound is a dihalogenated heterocyclic compound strategically designed for synthetic utility. Its versatility stems from the presence of two distinct halogen atoms—bromine and chlorine—at positions amenable to a variety of cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl. This hierarchy allows for selective functionalization, where the more reactive C-Br bond at the 2-position can be targeted for modification while leaving the C-Cl bond at the 7-position intact for a subsequent, different transformation.

This ability to perform sequential, site-selective reactions is crucial for the efficient construction of complex molecules, avoiding the need for cumbersome protection-deprotection steps. The thiazolo[4,5-b]pyridine (B1357651) core itself provides multiple reactive sites, enabling a broad range of modifications to produce novel polyfunctional analogs. researchgate.net This makes this compound an ideal starting material for building libraries of compounds where substituents at the 2- and 7-positions can be systematically varied to explore structure-activity relationships.

Development of Substituted Thiazolo[4,5-b]pyridine Analogs through Diversification Strategies

The generation of diverse molecular libraries from a common scaffold is a powerful strategy in drug discovery. This compound is an excellent substrate for diversification, primarily through palladium-catalyzed cross-coupling reactions that enable the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a fundamental method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org This reaction is exceptionally effective for synthesizing a wide array of aminopyridines that are otherwise difficult to access. nih.gov Utilizing this methodology, the 2-bromo position of the thiazolo[4,5-b]pyridine scaffold can be readily coupled with a variety of primary and secondary amines. researchgate.netnih.gov This transformation provides a direct route to 2-amino-7-chlorothiazolo[4,5-b]pyridine derivatives, introducing a key functional group for further modification or for its role in biological interactions. The development of specialized palladium catalysts and ligands has expanded the scope of this reaction to include even volatile amines and complex, unprotected biomolecules. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org Applying this reaction to this compound allows for the introduction of alkynyl substituents at the 2-position. This is particularly valuable as the resulting alkyne functionality is itself a versatile handle for subsequent transformations, such as click chemistry or cyclization reactions. researchgate.net The reaction is highly efficient and can be performed under relatively mild conditions. organic-chemistry.org In dihalogenated systems, the coupling preferentially occurs at the more reactive halide, which in this case would be the C-Br bond, ensuring high regioselectivity. libretexts.org This method is used extensively in the synthesis of natural products and conjugated materials. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura (or Suzuki) reaction is one of the most powerful and widely used methods for creating carbon-carbon bonds between an organoboron compound (like a boronic acid) and a halide. researchgate.net By reacting this compound with various aryl or heteroaryl boronic acids, a diverse range of 2-aryl-7-chlorothiazolo[4,5-b]pyridine analogs can be synthesized. Protocols have been developed that allow for efficient coupling of 2-bromopyridines, demonstrating the feasibility of this transformation on the target scaffold. researchgate.net This strategy is of great importance for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and advanced functional materials. researchgate.net

Diversification ReactionBond FormedReagents/CatalystsResulting Structure
Buchwald-Hartwig Amination C-NPd catalyst, phosphine (B1218219) ligand, base, amine (R-NH₂)2-Amino-7-chlorothiazolo[4,5-b]pyridine
Sonogashira Coupling C-CPd catalyst, Cu(I) cocatalyst, base, terminal alkyne (R-C≡CH)2-Alkynyl-7-chlorothiazolo[4,5-b]pyridine
Suzuki-Miyaura Coupling C-CPd catalyst, base, boronic acid (R-B(OH)₂)2-Aryl-7-chlorothiazolo[4,5-b]pyridine

Integration into Multi-Step Synthetic Sequences for Annulated Heterocycles

Beyond simple diversification, this compound is a key intermediate for the rational design of more complex, annulated (fused) heterocyclic systems. The functional groups introduced via the diversification strategies described above serve as anchor points for subsequent intramolecular cyclization reactions, leading to the construction of new rings.

A common synthetic strategy involves a domino reaction sequence where an intermolecular coupling is followed immediately by an intramolecular ring closure. For instance, a Sonogashira coupling can be employed to attach an alkyne-containing side chain to the thiazolo[4,5-b]pyridine core. organic-chemistry.org In a subsequent step, this terminal alkyne can participate in a cyclization reaction to form a new fused ring. An example of such a sequence involves an intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization, which has been used to generate substituted benzo[b]furans. organic-chemistry.org

A hypothetical multi-step sequence starting with this compound could involve:

Nucleophilic Aromatic Substitution (SNAr): Displacement of the 7-chloro substituent with a nucleophile containing a reactive handle, for example, 2-hydroxyphenoxide.

Sonogashira Coupling: Reaction at the 2-bromo position with a terminal alkyne to introduce the second component needed for cyclization.

Intramolecular Cyclization: A base- or metal-catalyzed reaction to trigger the cyclization between the newly introduced groups, forming a new, annulated heterocyclic system fused to the original thiazolo[4,5-b]pyridine scaffold.

Such multi-step sequences, which build molecular complexity in a controlled manner, are essential in modern organic synthesis for accessing novel and structurally intricate heterocyclic compounds. libretexts.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Advancements on Halogenated Thiazolo[4,5-b]pyridines

Research into thiazolo[4,5-b]pyridines has revealed a scaffold with diverse pharmacological potential. Studies have successfully synthesized various derivatives and evaluated them for a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. dmed.org.uaresearchgate.netmdpi.com The core structure features multiple reactive sites, which allows for extensive modification to develop novel polyfunctional analogs. dmed.org.ua

Key research findings include:

Anti-inflammatory and Antioxidant Activity: Novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have been synthesized and shown to possess anti-inflammatory and antioxidant properties. researchgate.net Certain compounds from this class demonstrated strong anti-inflammatory action, in some cases exceeding that of the standard drug Ibuprofen. researchgate.net

Antimicrobial and Anticancer Activity: Various substituted thiazolo[4,5-b]pyridines have been reported to exhibit broad-spectrum antimicrobial and anticancer activities. mdpi.comresearchgate.net For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones showed moderate to potent activity against pathogenic bacteria, with compound 3g (from the study) being particularly effective against Pseudomonas aeruginosa and Escherichia coli. mdpi.com The anticancer potential of these derivatives has been confirmed through both in vitro testing and computational modeling. researchgate.net

Structure-Activity Relationships (SAR): Preliminary SAR studies have been conducted on related isomers, providing a foundation for future work on the thiazolo[4,5-b]pyridine (B1357651) scaffold. For example, in thiazolo[5,4-b]pyridine (B1319707) derivatives designed as c-KIT inhibitors, the nature and position of substituents on the phenyl ring attached to the core were found to be critical for activity. nih.gov Similarly, for phosphoinositide 3-kinase (PI3K) inhibitors based on the thiazolo[5,4-b]pyridine skeleton, a sulfonamide group and a pyridyl unit were identified as key structural features for high potency. nih.gov These findings in related isomers suggest that systematic substitution on the thiazolo[4,5-b]pyridine core, including halogenation, is a promising strategy for developing potent and selective agents.

Interactive Table: Reported Biological Activities of Thiazolo[4,5-b]pyridine Derivatives

Compound Class Biological Activity Key Findings Reference(s)
5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones Anti-inflammatory, Antioxidant Some derivatives showed stronger anti-inflammatory effects than Ibuprofen. Antioxidant activity was confirmed by DPPH radical scavenging. researchgate.net
5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones Antimicrobial, Anticancer Compounds demonstrated broad-spectrum antimicrobial and significant cytotoxic activity, confirmed by molecular modeling. researchgate.net
5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones Antimicrobial Derivatives showed moderate to potent activity against pathogenic bacteria and fungi. mdpi.com
General Thiazolo[4,5-b]pyridines Herbicidal, Antifungal The scaffold has been identified as possessing a broad spectrum of pharmacological activities. dmed.org.uadmed.org.ua

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the promising biological activities associated with the thiazolo[4,5-b]pyridine scaffold, it remains a relatively underexplored area of medicinal chemistry. A significant review highlights that thiazolo[4,5-b]pyridines are among the "most hardly accessible and insufficiently studied analogs" within their class. dmed.org.ua This points to substantial knowledge gaps and numerous opportunities for future research.

Limited Exploration of Halogenated Derivatives: There is a notable scarcity of research focusing specifically on dihalogenated derivatives such as 2-Bromo-7-chlorothiazolo[4,5-b]pyridine . While synthetic routes to halogenated precursors exist, the systematic synthesis and biological evaluation of such compounds are lacking. The specific influence of dual halogenation at the 2- and 7-positions on the chemical properties and biological activity of the scaffold is largely unknown.

Incomplete Structure-Activity Relationship (SAR) Studies: For the thiazolo[4,5-b]pyridine core, comprehensive SAR studies are still in their infancy. While research on isomeric systems like thiazolo[5,4-b]pyridines has shown how substitutions affect kinase inhibition, similar deep dives into the SAR of halogenated thiazolo[4,5-b]pyridines are needed. nih.govnih.gov Understanding how different halogens (F, Cl, Br, I) at various positions influence target binding, selectivity, and pharmacokinetic properties is a critical untapped research avenue.

Narrow Range of Biological Targets: Current research has predominantly focused on anti-inflammatory, antimicrobial, and general cytotoxic activities. researchgate.netmdpi.comresearchgate.net The potential of these compounds, particularly halogenated ones, as modulators of other important target classes, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, remains largely unexplored. The structural similarity to purines suggests a much broader range of possible applications. dmed.org.uadmed.org.ua

Lack of Pharmacokinetic Data: There is a significant deficit of information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of halogenated thiazolo[4,5-b]pyridines. Future studies must incorporate these assessments to determine the druglikeness and therapeutic potential of promising compounds.

Perspectives on Future Synthetic Methodologies and Computational Exploration

To address the existing knowledge gaps, future research must leverage both advanced synthetic methods and powerful computational tools. This dual approach will accelerate the discovery and optimization of novel halogenated thiazolo[4,5-b]pyridine derivatives.

Future Synthetic Methodologies: The development of efficient and versatile synthetic protocols is crucial for accessing a wider chemical space of thiazolo[4,5-b]pyridines.

Multi-component Reactions (MCRs): The use of three-component reactions has been reported for the synthesis of 2-substituted and 5,6,7-trisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua Expanding these MCR strategies could provide rapid access to diverse libraries of compounds, including halogenated analogs, by varying the starting materials.

Solid-Phase Synthesis: A traceless solid-phase synthesis for 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been developed, utilizing a Friedländer reaction under microwave irradiation. researchgate.net This methodology is highly amenable to high-throughput synthesis and the creation of compound libraries for screening purposes.

Modern Cyclization Strategies: Recent reviews have detailed numerous synthetic approaches, primarily involving either the annulation of a thiazole (B1198619) ring onto a pyridine (B92270) precursor or the construction of a pyridine ring onto an existing thiazole. dmed.org.uadmed.org.ua Future work should focus on optimizing these routes for halogenated substrates and exploring novel catalytic systems (e.g., heterogeneous copper catalysts) to improve yields, reduce reaction times, and enhance regioselectivity. dmed.org.ua

Computational Exploration: Computational chemistry offers invaluable tools for guiding synthetic efforts and rationalizing biological data.

Molecular Docking and Virtual Screening: As demonstrated in several studies, molecular docking is a powerful tool for predicting the binding modes of thiazolo[4,5-b]pyridine derivatives within the active sites of biological targets like COX-2 and DNA gyrase. researchgate.netmdpi.com Future research should employ large-scale virtual screening of virtual libraries of halogenated thiazolo[4,5-b]pyridines against various therapeutic targets (e.g., kinases, proteases) to identify new potential applications.

Rationalizing Activity and Selectivity: Molecular modeling can explain why certain derivatives are active while others are not. rsc.org This is particularly important for understanding the role of specific halogens in target engagement. Computational analysis of halogen bonding, hydrophobic interactions, and hydrogen bonding can provide crucial insights for designing more potent and selective inhibitors.

Predictive ADME/Tox Modeling: In silico tools can predict the pharmacokinetic and toxicity profiles of novel compounds before their synthesis. mdpi.com Integrating these predictive models into the design process will help prioritize candidates with better drug-like properties, saving time and resources in the long run.

By combining innovative synthetic strategies with robust computational exploration, the largely untapped potential of This compound and other halogenated analogs can be fully investigated, paving the way for the development of a new generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-Bromo-7-chlorothiazolo[4,5-b]pyridine, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via Pd-mediated cross-coupling reactions using brominated precursors. For example, regioselective C2-arylation of 7-chloro-imidazo[4,5-b]pyridine derivatives under Pd catalysis with additives like pivalic acid (PivOH) enhances reaction rates and selectivity . Intermediate characterization employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and X-ray diffraction to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of thiazolo[4,5-b]pyridine derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for confirming molecular weight and crystal packing. NMR spectroscopy (e.g., 1H^1 \text{H}, 13C^{13} \text{C}, and 2D techniques like COSY/NOESY) resolves substitution patterns and ring fusion geometry. For example, planar pyrimidine rings and halogen positions are validated via crystallographic data .

Q. How can synthetic byproducts or impurities in thiazolo[4,5-b]pyridine synthesis be minimized?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions. Phase-transfer catalysis (solid-liquid) reduces unwanted substitutions, while recrystallization in acetonitrile or ethyl acetate removes polar impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the thiazolo[4,5-b]pyridine core?

  • Methodology : Use directing groups (e.g., halogens) to control cross-coupling sites. For instance, bromine at the 7th position directs Pd-catalyzed arylation to the C2 position. Additives like PivOH (30 mol%) increase regioselectivity by stabilizing transition states . Computational modeling (DFT) predicts reactive sites based on electron density and steric hindrance .

Q. How do substitution patterns influence the biological activity of thiazolo[4,5-b]pyridine derivatives?

  • Methodology : Compare analogs with varying halogen positions (e.g., 6-bromo vs. 7-chloro derivatives). Assays in cancer cell lines (e.g., MCF-7) reveal that chloro substituents enhance cytotoxicity by modulating DNA intercalation, while bromine improves metabolic stability . Structure-activity relationship (SAR) studies validate these trends .

Q. How to resolve contradictions in reported biological activities of structurally similar derivatives?

  • Methodology : Re-evaluate assay conditions (e.g., cell line specificity, concentration ranges). For example, discrepancies in IC50_{50} values may arise from differences in mitochondrial toxicity assays vs. apoptosis markers. Meta-analyses of crystallographic and docking data clarify binding mode variations .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Molecular dynamics simulations model solvent effects on transition states. For instance, polar aprotic solvents like DMF stabilize intermediates in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.